

Application Note: Assessing Cell Viability Following c-Met-IN-22 Treatment

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Compound of Interest

Compound Name: c-Met-IN-22

Cat. No.: B12369015

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Audience: Researchers, scientists, and drug development professionals.

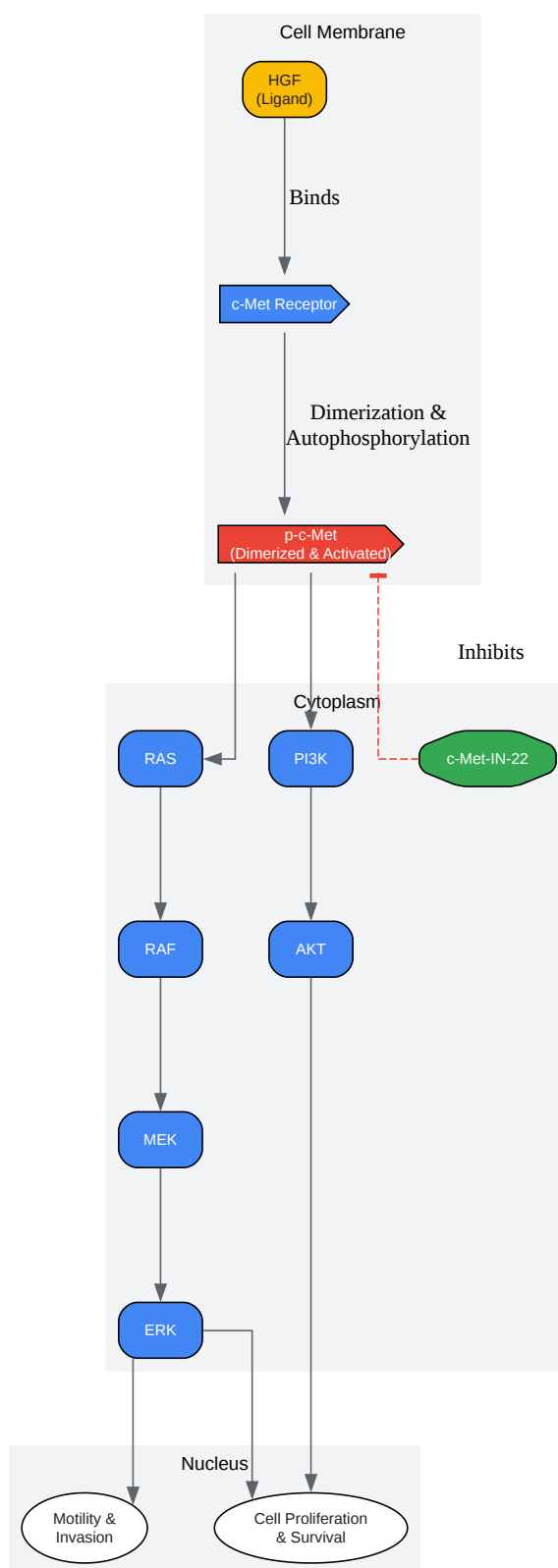
Introduction

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors, such as **c-Met-IN-22**, are designed to block the enzymatic activity of the c-Met kinase, thereby inhibiting downstream signaling and suppressing tumor cell growth.[5]

Assessing the cytotoxic and cytostatic effects of such inhibitors is a critical step in drug discovery. Cell viability assays are fundamental tools used to quantify the dose-dependent impact of a compound on a cell population. These assays measure metabolic activity, which is directly proportional to the number of viable, metabolically active cells.[6] This application note provides a detailed protocol for evaluating the effect of **c-Met-IN-22** on cancer cell viability using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of the MTT assay is the conversion of the yellow tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] The resulting color intensity is proportional to the number of viable cells.[7]

c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues. This activation creates docking sites for various adaptor proteins, initiating multiple downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[4][8] These pathways are central to promoting cell survival, proliferation, and motility.[4] **c-Met-IN-22**, as a kinase inhibitor, blocks the initial phosphorylation step, thereby inhibiting these downstream effects.



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Caption: c-Met signaling pathway and the inhibitory action of **c-Met-IN-22**.

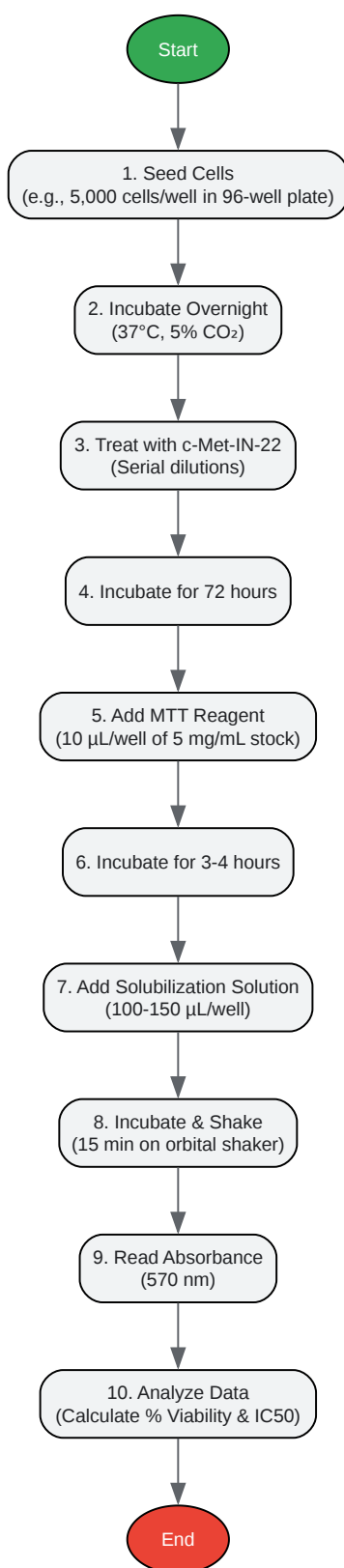
Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for assessing the dose-dependent effect of **c-Met-IN-22** on the viability of a cancer cell line with known c-Met expression (e.g., NCI-H1993, a non-small cell lung cancer line).[9]

Materials and Reagents

- Cell Line: Appropriate cancer cell line (e.g., NCI-H1993)
- Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **c-Met-IN-22**: Stock solution (e.g., 10 mM in DMSO)
- MTT Reagent: 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide in PBS, filter-sterilized.[10]
- Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl. [10][11]
- Equipment:
 - Sterile 96-well flat-bottom tissue culture plates
 - Humidified incubator (37°C, 5% CO₂)
 - Multichannel pipette
 - Microplate reader (absorbance at 570-590 nm)
 - Orbital shaker

Experimental Workflow Diagram



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